molecular formula C14H15N3O3 B1139409 SUN B8155 CAS No. 345893-91-6

SUN B8155

Cat. No.: B1139409
CAS No.: 345893-91-6
M. Wt: 273.29 g/mol
InChI Key: SGJLINMLDNLWOS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain tyrosine kinases, which are crucial in cell signaling pathways. The compound binds to the active site of these enzymes, preventing the phosphorylation of target proteins, thereby modulating cellular activities . Additionally, it interacts with proteins involved in oxidative stress responses, potentially offering protective effects against cellular damage.

Cellular Effects

The effects of 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been observed to induce apoptosis by activating caspase pathways and downregulating anti-apoptotic genes . It also affects cellular metabolism by inhibiting glycolytic enzymes, leading to reduced ATP production and increased oxidative stress.

Molecular Mechanism

At the molecular level, 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone exerts its effects through several mechanisms. It binds to specific biomolecules, such as tyrosine kinases, inhibiting their activity and preventing downstream signaling events . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound also modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone have been studied extensively in laboratory settings. Over time, the compound’s stability and degradation can influence its efficacy. Studies have shown that it remains stable under physiological conditions for extended periods, but its activity may decrease due to gradual degradation . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone vary with dosage. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions. The compound’s interaction with metabolic enzymes can also influence the metabolism of other drugs, potentially leading to drug-drug interactions.

Preparation Methods

The synthesis of SUN-B 8155 involves the preparation of a pyridone derivative. The chemical name of SUN-B 8155 is 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridone . The synthetic route typically involves the reaction of 2-aminophenylamine with an appropriate ketone under specific conditions to form the imine, followed by cyclization to yield the pyridone structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

SUN-B 8155 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

SUN-B 8155 has a wide range of scientific research applications:

Comparison with Similar Compounds

SUN-B 8155 is unique compared to other calcitonin receptor agonists due to its non-peptide nature. Similar compounds include:

    Calcitonin: A natural peptide hormone with similar biological actions but different molecular structure.

    Elcatonin: A synthetic analog of calcitonin used in the treatment of osteoporosis.

    Salcatonin: Another synthetic analog of calcitonin with therapeutic applications.

SUN-B 8155 stands out due to its small molecule structure, which offers advantages in terms of stability, ease of synthesis, and potential for oral administration .

Properties

IUPAC Name

5-[N-(2-aminophenyl)-C-methylcarbonimidoyl]-1,6-dihydroxy-4-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-8-7-12(18)17(20)14(19)13(8)9(2)16-11-6-4-3-5-10(11)15/h3-7,19-20H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJLINMLDNLWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1C(=NC2=CC=CC=C2N)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345893-91-6
Record name 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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